molecular formula C12H15ClN4O3 B8050817 3-Deazaneplanocin hydrochloride

3-Deazaneplanocin hydrochloride

Cat. No.: B8050817
M. Wt: 298.72 g/mol
InChI Key: UNSKMHKAFPRFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

3-Deazaneplanocin A hydrochloride originated from efforts to optimize nucleoside analogs for antiviral applications. Its synthesis was first reported in 1989 by Tseng et al., who modified neplanocin A by replacing the 3-nitrogen atom with a carbon—a "3-deaza" modification—to enhance metabolic stability. Early studies revealed its potent inhibition of SAH hydrolase, an enzyme critical for regulating methylation reactions. By the mid-2000s, DZNep gained attention in oncology when Miranda et al. (2009) identified its ability to deplete EZH2 and globally reduce histone methylation, reactivating silenced tumor suppressor genes. Subsequent work demonstrated its efficacy in hematological malignancies, solid tumors, and viral infections, cementing its role as a versatile epigenetic modulator.

Structural Relationship to Neplanocin A Analogues

DZNep belongs to the neplanocin A family, carbocyclic nucleosides characterized by a cyclopentane ring mimicking ribose. The table below contrasts key structural features:

Property Neplanocin A 3-Deazaneplanocin A
Core Structure Carbocyclic adenosine 3-Deaza carbocyclic adenosine
Nitrogen Position N3 present C3 replaces N3
SAH Hydrolase Inhibition Moderate (IC50 ~0.1 μM) Potent (IC50 ~0.01 μM)
EZH2 Inhibition Not observed IC50 0.08–0.24 μM

The 3-deaza modification eliminates hydrogen-bonding capacity at position 3, reducing susceptibility to enzymatic degradation while enhancing affinity for SAH hydrolase. The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo applications.

Key Chemical Modifications and Pharmacophore Optimization

DZNep’s pharmacophore centers on its carbocyclic core and adenine-mimetic heterocycle. Critical modifications include:

  • Cyclopentyl Ring : Mimics ribose, conferring resistance to phosphorylases.
  • 3-Deaza Substitution : Enhances metabolic stability and SAH hydrolase binding.
  • 6′-R Configuration : Optimal stereochemistry for EZH2 inhibition.

Structure-activity relationship (SAR) studies of neplanocin analogs reveal that even minor alterations, such as fluorination at the 2′ position, drastically reduce potency. DZNep’s unique profile arises from its balanced inhibition of both SAH hydrolase and EZH2, a duality absent in later-generation EZH2 inhibitors like tazemetostat.

Properties

IUPAC Name

5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKMHKAFPRFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deazaneplanocin hydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Deazaneplanocin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Scientific Research Applications

Cancer Therapy

DZNep has shown promise in treating various types of cancer:

  • Chondrosarcoma : A study demonstrated that DZNep significantly reduced EZH2 levels and induced apoptosis in chondrosarcoma cells, which are typically resistant to conventional therapies. The compound also decreased cell migration, suggesting its potential as an antimetastatic agent .
  • Acute Myeloid Leukemia (AML) : In preclinical models, DZNep enhanced the efficacy of other treatments like LBH589, improving survival rates in NOD/SCID mice with AML .
  • Glioblastoma : Combining DZNep with other agents like APR-246 or temozolomide resulted in reduced clonogenicity and increased apoptosis in glioblastoma cells .

Epigenetic Modulation

DZNep's ability to modulate epigenetic markers makes it valuable for research into gene regulation:

  • Histone Methylation : DZNep effectively decreases global histone methylation levels, which can alter gene expression profiles crucial for cancer progression .
  • Stem Cell Research : The compound has been used to enhance Oct4 expression in chemically induced pluripotent stem cells (CiPSCs), indicating its role in stem cell biology and potential applications in regenerative medicine .

Toxicity and Side Effects

While DZNep shows considerable antitumor activity, its toxicity profile is also crucial for understanding its therapeutic window:

  • Organ Toxicity : Chronic administration in animal models revealed transient effects such as splenomegaly and persistent testis reduction without significant behavioral changes . This highlights the need for careful dosing strategies in clinical applications.

Table 1: Summary of Key Studies Involving DZNep

StudyCancer TypeFindings
ChondrosarcomaReduced EZH2 levels and induced apoptosisPromising for treatment-resistant tumors
Acute Myeloid LeukemiaEnhanced survival with combination therapyPotential for improving AML outcomes
GlioblastomaReduced clonogenicity with co-treatmentEffective in aggressive brain tumors
General ToxicityNo major organ damage; reversible side effectsSupports further clinical exploration

Comparison with Similar Compounds

Comparison with Similar Compounds

DZNep HCl belongs to a class of epigenetic modulators targeting histone methyltransferases (HMTs) and SAM-dependent enzymes. Below is a detailed comparison with structurally and functionally related compounds:

Key Compounds and Their Properties

Compound Name Target(s) IC50/Ki Mechanism of Action Applications Clinical Status
3-Deazaneplanocin HCl EZH2, SAHase 0.08–0.24 µM (EZH2) Reduces EZH2 stability via SAHase inhibition; degrades PRC2 components Cancer therapy, differentiation, tissue regeneration Preclinical
Chaetocin SUV39H1, EZH2 0.7 µM (SUV39H1) Competitive inhibitor of HMTs; induces oxidative stress Anticancer (leukemia, myeloma) Preclinical
BIX-01294 G9a/GLP (H3K9me2) 1.7 µM (G9a) Inhibits H3K9 methylation; synergizes with HDAC inhibitors Reprogramming somatic cells Preclinical
UNC1999 EZH2 (PRC2) 15 nM (EZH2) Selective EZH2 inhibitor; spares other HMTs Hematological cancers Phase I/II trials
Amodiaquine dihydrochloride EZH2, PRC2 10 µM (EZH2) Reduces H3K27me3; repurposed antimalarial Cancer, anemia Approved (malaria)

Mechanistic Distinctions

  • DZNep HCl vs. UNC1999 : While both target EZH2, DZNep HCl indirectly reduces EZH2 levels via SAHase inhibition, leading to broader PRC2 disruption , whereas UNC1999 directly inhibits EZH2 methyltransferase activity with higher specificity .
  • DZNep HCl vs. BIX-01294 : DZNep HCl primarily affects H3K27me3 and H4K20me3 , while BIX-01294 targets H3K9me2, making it suitable for reprogramming applications .
  • DZNep HCl vs. Chaetocin : Chaetocin’s anti-tumor effects involve ROS generation and SUV39H1 inhibition, unlike DZNep HCl’s SAM depletion mechanism .

Efficacy in Disease Models

  • Cancer : DZNep HCl induces apoptosis in EZH2-high gastric cancer cells (IC50 = 2 µM) and reduces chondrosarcoma migration . UNC1999 shows superior potency in lymphoma models (IC50 = 15 nM) .
  • Differentiation : DZNep HCl upregulates erythroid genes (e.g., γ-globin) in K562 cells, outperforming Amodiaquine in anemia models .
  • Reprogramming : DZNep HCl enhances chemical-induced pluripotency by 20% compared to BIX-01294 .

Limitations and Challenges

  • Toxicity : DZNep HCl’s broad SAHase inhibition may cause off-target effects, whereas UNC1999’s selectivity reduces toxicity .
  • Stability : Chaetocin’s instability in vivo limits its utility compared to DZNep HCl’s water-soluble hydrochloride form .

Biological Activity

3-Deazaneplanocin hydrochloride (DZNep) is a potent compound recognized for its biological activity, particularly as an inhibitor of the histone methyltransferase EZH2 and S-adenosylhomocysteine hydrolase (SAHH). This article delves into its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and research findings.

DZNep functions primarily through the inhibition of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for histone methylation. By inhibiting EZH2, DZNep disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3) and histone H4 at lysine 20 (H4K20me3), leading to the reactivation of silenced genes involved in cell differentiation and apoptosis .

Induction of Apoptosis

DZNep has been shown to induce apoptosis selectively in cancer cells without affecting normal cells. This property makes it a promising candidate for cancer therapy. In various studies, DZNep treatment resulted in significant apoptosis in multiple cancer cell lines, including hepatocellular carcinoma (HCC) and chondrosarcoma .

Table 1: Summary of Apoptotic Effects Induced by DZNep

Cancer TypeApoptosis InductionStudy Reference
Hepatocellular CarcinomaHigh
ChondrosarcomaModerate
Acute Myeloid LeukemiaHigh

Anti-inflammatory Properties

In addition to its apoptotic effects, DZNep has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinases (MMPs) in stimulated chondrocytes. This suggests a potential role in treating inflammatory conditions like osteoarthritis .

Research Findings

Several studies have highlighted the diverse biological activities of DZNep:

  • Hepatocellular Carcinoma : DZNep was found to impair growth and self-renewal capabilities of tumor-initiating cells in HCC models. It reduced the population of EpCAM(+) cells and enhanced the efficacy of traditional chemotherapeutics like 5-fluorouracil (5-FU) .
  • Chondrosarcoma : Research indicated that DZNep significantly decreased EZH2 levels and induced apoptosis in chondrosarcoma cells, presenting an opportunity for new treatment strategies against this resistant tumor type .
  • Erythroid Differentiation : In K562 cell lines, DZNep treatment resulted in erythroid differentiation, highlighting its role beyond just apoptosis induction and suggesting involvement in hematopoiesis .

Case Study 1: Treatment of HCC with DZNep

In a controlled study involving animal models, administration of DZNep alongside 5-FU showed enhanced tumor suppression compared to 5-FU alone. The combination therapy significantly reduced tumor volume and improved survival rates, indicating that DZNep could potentiate existing chemotherapy regimens .

Case Study 2: Chondrosarcoma Cell Lines

A study assessing the effects of DZNep on chondrosarcoma cell lines demonstrated that treatment led to a marked reduction in cell viability and migration capabilities. This effect was attributed to the downregulation of EZH2 and subsequent apoptosis induction .

Q & A

Q. What is the primary mechanism of action of 3-Deazaneplanocin A hydrochloride in epigenetic regulation?

DZNep HCl acts as a dual inhibitor targeting both S-adenosylhomocysteine hydrolase (SAHH) and histone methyltransferase EZH2 . By competitively binding to SAHH (Ki = 50 pM), it disrupts the methionine cycle, leading to accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases . Concurrently, it directly inhibits EZH2 (IC50 = 0.08–0.24 µM), reducing H3K27me3 and H4K20me3 histone methylation marks, thereby altering chromatin structure and gene expression .

Q. How should DZNep HCl be prepared and stored for in vitro studies?

  • Solubility : Dissolve in water or DMSO to 10 mM (stable at -20°C for months). For aqueous solutions, use low-frequency sonication to enhance dissolution .
  • Storage : Store powder at -20°C under inert atmosphere. Working solutions in cell culture media should be used immediately or within 1 month if frozen .

Q. What are the standard protocols for assessing DZNep HCl's impact on histone methylation?

  • Dosage : 1–5 µM for 24–72 hours in cell lines (e.g., MCF-7, HL-60) .
  • Validation : Use Western blotting with antibodies specific for H3K27me3 and H4K20me3. Include controls for SAHH activity (e.g., measure intracellular SAH levels via LC-MS) to distinguish EZH2-specific effects from global methylation inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported histone methylation profiles after DZNep treatment?

Discrepancies in H3K27me3 depletion (e.g., incomplete inhibition in certain cell lines) may arise from:

  • Cell confluency : High confluency reduces drug uptake; maintain cells at 60–70% density .
  • Antibody specificity : Validate antibodies using EZH2-knockout controls .
  • SAHH compensatory mechanisms : Measure SAHH activity and combine with SAHH-specific inhibitors (e.g., adenosine dialdehyde) to isolate EZH2 effects .

Q. What experimental designs are recommended for studying DZNep HCl's synergy with other epigenetic modulators?

  • Combination with DNMT inhibitors (e.g., 5-azacytidine): Pre-treat cells with DZNep for 24 hours to deplete H3K27me3, followed by DNMT inhibition to enhance re-expression of silenced tumor suppressors .
  • Reprogramming assays : Use 0.5–2 µM DZNep with small molecules (e.g., valproic acid, CHIR99021) to improve induced pluripotent stem cell (iPSC) generation efficiency. Monitor Oct4 expression via qPCR .

Q. How can DZNep HCl's in vivo efficacy be optimized in preclinical models of cancer or fibrosis?

  • Dosing : Administer 5 mg/kg orally via diet in mouse models (e.g., NAFLD, AML). Adjust based on bioavailability studies using plasma LC-MS to track drug levels .
  • Biomarkers : Assess EZH2 target genes (e.g., HOXA9, FBXO32) in tumor biopsies and measure serum SAH levels to confirm target engagement .

Methodological Considerations

Q. What controls are critical when using DZNep HCl to avoid off-target effects in epigenetic studies?

  • SAHH activity controls : Include a SAHH-specific inhibitor (e.g., neplanocin A) to differentiate EZH2 inhibition from global methylation changes .
  • Rescue experiments : Overexpress EZH2 or supplement with methyl donors (e.g., SAM) to confirm phenotype reversibility .

Q. How should researchers address DZNep HCl's cytotoxicity in long-term studies?

  • Pulse treatment : Use short-term exposure (e.g., 24 hours) followed by washout to minimize apoptosis in sensitive cell lines (e.g., AML) .
  • Metabolic support : Supplement culture media with homocysteine or methionine to counteract SAH-induced metabolic stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Deazaneplanocin hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Deazaneplanocin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.